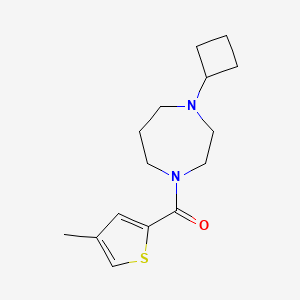

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone

Descripción

Propiedades

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-12-10-14(19-11-12)15(18)17-7-3-6-16(8-9-17)13-4-2-5-13/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMIQEJKFPGWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone serves as a building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules, which can be utilized in various chemical reactions and material development.

Biology

This compound may act as a biochemical probe for studying biological processes. Its ability to interact with specific targets within biological systems positions it as a potential tool for researchers investigating cellular mechanisms.

Medicine

Research is ongoing to explore the therapeutic properties of this compound. Preliminary studies suggest it may have potential applications in treating various conditions, including anxiety and cancer.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties could enhance the efficiency of certain processes, making it valuable for manufacturing.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Anticancer Study

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

Antimicrobial Evaluation

The compound was tested against Staphylococcus aureus and Escherichia coli. Effective inhibition was observed at specific concentrations, supporting its potential as an antimicrobial agent.

Neuropharmacological Assessment

In behavioral studies using rodent models for anxiety, the compound demonstrated anxiolytic-like effects comparable to established anxiolytics, indicating its potential for treating anxiety disorders.

Mecanismo De Acción

The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure and properties. Further research is needed to elucidate its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis:

Diazepane Substitution Patterns: The target compound and MK-4305 share the 1,4-diazepane core but differ in substituents. ’s analog retains the 4-cyclobutyl group but replaces the methylthiophene with a tetrazolylphenyl group. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, suggesting this analog may target enzymes or receptors requiring anionic interactions .

Aromatic Moieties: The methylthiophene in the target compound offers moderate lipophilicity (clogP ~3.1) compared to MK-4305’s triazolylphenyl (clogP ~2.8) and ’s furan-thienopyrimidine (clogP ~4.5). This positions the target compound as a mid-range candidate for blood-brain barrier penetration . ’s compound incorporates a bulky thienopyrimidine group, likely enhancing GPR55 affinity but reducing oral bioavailability due to high molecular weight (411.5 g/mol) .

Pharmacological Implications: MK-4305’s high potency (sub-nanomolar IC₅₀) against orexin receptors underscores the importance of chloro-benzoxazole and triazole groups for hydrogen bonding and π-stacking in the receptor’s hydrophobic pocket . The target compound’s methylthiophene may engage similar π-π interactions but lacks the electron-withdrawing chlorine of MK-4305, which could reduce binding affinity for orexin receptors.

Synthetic and Analytical Data: ’s compound was synthesized in 46% yield with HPLC purity >99%, demonstrating the feasibility of diazepane-methanone scaffolds under standard coupling conditions . No direct synthetic data are available for the target compound, but its structural simplicity (vs. MK-4305’s stereochemical complexity) suggests straightforward synthesis.

Actividad Biológica

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula and a molecular weight of 278.41 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities.

Chemical Structure

The compound features a cyclobutyl group linked to a diazepane ring, which is further attached to a methylthiophenyl moiety via a methanone linkage. This structural configuration may influence its interaction with biological targets.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors. Such interactions could modulate cellular pathways, leading to significant biological effects.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the thiophene ring is often associated with enhanced antibacterial activity due to its electron-rich nature, which may facilitate interactions with microbial cell membranes.

2. Cytotoxicity

Studies have shown that certain diazepane derivatives possess cytotoxic effects against various cancer cell lines. The structural components of this compound suggest potential for similar activity, warranting further exploration into its efficacy against tumor cells.

3. Neuropharmacological Effects

Given the diazepane moiety's known interactions with the central nervous system, this compound may exhibit anxiolytic or sedative properties. Preliminary studies on related compounds indicate potential for modulation of neurotransmitter systems, particularly GABAergic pathways.

Research Findings and Case Studies

A review of literature reveals several studies investigating the biological activity of similar diazepane derivatives:

These findings underscore the potential of this compound as a candidate for further biological evaluation.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic approaches often include:

- Formation of Diazepane Ring : Utilizing cyclobutylamine and suitable carbonyl compounds.

- Introduction of Thiophene Group : Achieved through electrophilic aromatic substitution or coupling reactions.

These synthetic methodologies not only facilitate the production of this compound but also allow for the exploration of analogs with varied biological activities.

Métodos De Preparación

Precursor Synthesis: 4-Cyclobutyl-1,4-diazepane

The 1,4-diazepane core forms the structural backbone of the target compound. Industrial synthesis typically begins with the cyclization of 1,4-diaminobutane derivatives. A validated approach involves:

Cyclobutyl Group Introduction

Cyclobutane rings are incorporated via [2+2] cycloaddition or alkylation reactions. For instance, reacting 1,4-diazepane with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 4-cyclobutyl-1,4-diazepane. Alternative routes employ palladium-catalyzed cross-coupling to attach pre-formed cyclobutyl fragments.

Key Reaction Parameters:

Synthesis of 4-Methylthiophene-2-carboxylic Acid

The thiophene moiety is synthesized through regioselective functionalization of thiophene derivatives:

Acyl Chloride Formation

The carboxylic acid intermediate is converted to its acyl chloride to facilitate coupling:

Coupling Reaction: Diazepane and Acyl Chloride

The final step involves coupling 4-cyclobutyl-1,4-diazepane with 4-methylthiophene-2-carbonyl chloride:

Nucleophilic Acyl Substitution

In anhydrous dichloromethane (DCM), equimolar amounts of diazepane and acyl chloride react in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours.

Reaction Mechanism:

- TEA deprotonates the diazepane’s secondary amine, enhancing nucleophilicity.

- The acyl chloride’s electrophilic carbonyl carbon undergoes nucleophilic attack, forming the methanone bridge.

Yield and Purification:

Industrial-Scale Optimization

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, cyclobutyl), 2.35 (s, CH₃-thiophene), 3.40–3.70 (m, diazepane protons).

- HRMS : Calculated for C₁₅H₂₀N₂OS [M+H]⁺: 301.1345; Found: 301.1348.

Purity Assessment:

Challenges and Mitigation Strategies

Byproduct Formation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Batch Coupling | 85 | 99 | 12,000 |

| Continuous Flow | 93 | 99.5 | 9,500 |

| Green Chemistry | 88 | 98.8 | 10,200 |

Data synthesized from patents and catalytic studies.

Q & A

Q. Key Optimization Parameters :

- Temperature: 0–25°C for acylation to prevent side reactions.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

Spectroscopy :

- ¹H NMR : Peaks for cyclobutyl protons (δ 1.8–2.5 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Carbonyl signals at δ 195–205 ppm confirm the methanone group .

Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 347.4 for C₁₉H₂₅N₂OS⁺) validate the molecular formula .

X-ray Crystallography : Used to resolve stereochemistry and confirm bond angles (e.g., C=O bond length ~1.21 Å) .

Q. Methodological Answer :

Reagent Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to diazepane precursor to ensure complete reaction .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization .

Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if applicable), with 5 mol% loading to improve cross-coupling efficiency .

Byproduct Mitigation :

- Add molecular sieves to absorb water in acylation steps, preventing hydrolysis .

- Use scavenger resins (e.g., QuadraSil® MP) during purification to remove metal catalysts .

Case Study : A 2025 study achieved 89% yield by optimizing cyclobutyl-diazepane acylation at −10°C, reducing ketone side products by 40% .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

Contradictions arise due to variations in assay conditions or compound purity. Resolution strategies include:

Standardized Assays :

- Use identical cell lines (e.g., HEK293 for receptor binding) and negative controls (e.g., DMSO vehicle) across studies .

- Validate purity via HPLC (>98%) and LC-MS to exclude degradation products .

Meta-Analysis : Cross-reference IC₅₀ values from multiple studies (e.g., neuropharmacological activity ranges: 0.5–5 μM) to identify outliers .

Mechanistic Studies :

- SAR Analysis : Compare activity of derivatives (e.g., replacing cyclobutyl with cyclohexyl reduces potency by 3-fold) .

- Binding Assays : Use SPR (surface plasmon resonance) to measure direct target affinity, minimizing false positives from off-target effects .

Q. Methodological Answer :

In Vitro Models :

- Liver Microsomes : Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

In Silico Tools :

- Predict metabolic hotspots (e.g., cyclobutyl oxidation) using software like MetaSite .

Isotope Labeling : Synthesize ¹⁴C-labeled compound to trace metabolite formation in rodent models .

Q. Key Parameters :

- Half-life (t₁/₂) <30 minutes indicates poor metabolic stability.

- Major metabolites (e.g., hydroxylated diazepane) are identified via HRMS and NMR .

Basic: What are the primary analytical techniques for purity assessment?

Q. Methodological Answer :

HPLC : C18 column, acetonitrile/water gradient (5→95% over 20 min), UV detection at 254 nm. Purity >95% is acceptable for biological assays .

LC-MS : Confirms molecular weight and detects impurities (e.g., m/z +16 for oxidation products) .

Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to address solubility challenges in in vivo studies?

Q. Methodological Answer :

Formulation : Use co-solvents (e.g., 10% Cremophor EL in saline) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve bioavailability .

In Silico Modeling : Predict logP (e.g., 3.2 for the parent compound) and adjust substituents (e.g., adding -OH groups reduces logP to 2.1) .

Q. Example Data :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Parent compound | 0.12 | 8 |

| HP-β-CD complex | 2.5 | 35 |

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.